Azide-PEG9-amido-C4-Boc

PROTAC linker optimization ternary complex

Azide-PEG9-amido-C4-Boc (molecular weight: 666.8 Da; formula: C30H58N4O12) is a heterobifunctional polyethylene glycol (PEG)-based linker containing a terminal azide group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry, and a tert-butyloxycarbonyl (Boc)-protected amine. The compound features a PEG9 spacer comprising nine ethylene glycol units, which confers enhanced aqueous solubility and conformational flexibility compared to shorter PEG analogs, while the C4 alkyl-amido segment provides a defined hydrophobic spacer region that can influence linker geometry in PROTAC ternary complex formation.

Molecular Formula C30H58N4O12
Molecular Weight 666.8 g/mol
Cat. No. B15541198
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAzide-PEG9-amido-C4-Boc
Molecular FormulaC30H58N4O12
Molecular Weight666.8 g/mol
Structural Identifiers
InChIInChI=1S/C30H58N4O12/c1-30(2,3)46-29(36)7-5-4-6-28(35)32-8-10-37-12-14-39-16-18-41-20-22-43-24-26-45-27-25-44-23-21-42-19-17-40-15-13-38-11-9-33-34-31/h4-27H2,1-3H3,(H,32,35)
InChIKeyMROUPDBSTXCBAS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Azide-PEG9-amido-C4-Boc: A Specialized Heterobifunctional PEG Linker for PROTAC Synthesis


Azide-PEG9-amido-C4-Boc (molecular weight: 666.8 Da; formula: C30H58N4O12) is a heterobifunctional polyethylene glycol (PEG)-based linker containing a terminal azide group for copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry, and a tert-butyloxycarbonyl (Boc)-protected amine [1]. The compound features a PEG9 spacer comprising nine ethylene glycol units, which confers enhanced aqueous solubility and conformational flexibility compared to shorter PEG analogs, while the C4 alkyl-amido segment provides a defined hydrophobic spacer region that can influence linker geometry in PROTAC ternary complex formation . This linker is specifically engineered for the modular assembly of proteolysis-targeting chimeras (PROTACs) and other bioconjugates requiring precise spatial orientation between E3 ligase ligands and target-binding warheads .

Why Azide-PEG9-amido-C4-Boc Cannot Be Substituted by Azide-PEG4-Boc or Azide-PEG5-Boc in PROTAC Optimization


In PROTAC design, linker length and composition are not passive parameters but direct determinants of ternary complex geometry, degradation efficiency, and off-target activity [1]. Systematic studies demonstrate that altering the PEG chain length by even a single ethylene glycol unit can shift the degradation potency by over an order of magnitude and dramatically influence whether a PROTAC acts as a selective degrader or an unintended molecular glue degrader [2]. Azide-PEG9-amido-C4-Boc occupies a distinct parameter space: its nine-unit PEG spacer plus C4 alkyl segment provides an extended reach not achievable with shorter PEG4 or PEG5 linkers, while the Boc-protected amine and azide termini offer orthogonal conjugation handles absent in simpler mono-functional PEG derivatives . Substituting with a shorter linker such as Azide-PEG5-Boc (MW 391.5 Da) or Azide-PEG4-Boc would significantly compress the inter-ligand distance, potentially disrupting the optimal geometry for ubiquitin transfer and reducing degradation efficiency [2]. Conversely, substituting with a longer C8 or C12 alkyl variant introduces increased hydrophobicity and molecular weight that may adversely affect solubility and cellular permeability without guaranteeing improved degradation .

Azide-PEG9-amido-C4-Boc: Quantitative Differentiation Versus Closest Analogs


Extended PEG9 Spacer Outperforms Shorter PEG4 and PEG5 Linkers in Ternary Complex Stabilization

In a systematic evaluation of Retro-2-based PROTACs, varying the PEG linker length from 2 to 6 units revealed that GSPT1 degradation efficiency is directly dependent on the length of the flexible PEG chain [1]. PROTACs bearing shorter PEG2 linkers exhibited cytotoxic molecular glue degrader activity (CC50 = 1.33 μM) rather than the intended PROTAC-mediated degradation, while PEG3–PEG6 linkers produced IC50 values ranging from 0.74 to 6.89 μM in toxin rescue assays [1]. This study demonstrates that PEG chain length is a critical determinant of degradation mechanism and potency, with optimal lengths often falling between PEG4 and PEG8 for many target-E3 ligase pairs [2]. Azide-PEG9-amido-C4-Boc, with its nine-unit PEG spacer, extends beyond the empirically validated PEG4–PEG8 gold-standard range, providing additional conformational reach that may be essential for bridging larger inter-pocket distances or accommodating domain rearrangements during ternary complex formation [2].

PROTAC linker optimization ternary complex

Higher Molecular Weight and Distinct Physicochemical Profile Versus Azide-PEG5-Boc

Azide-PEG9-amido-C4-Boc exhibits a molecular weight of 666.8 Da (formula C30H58N4O12) [1], significantly exceeding that of the shorter analog Azide-PEG5-Boc (MW 391.5 Da; formula C17H33N3O7) . This 70% greater molecular mass reflects the extended PEG9 backbone and the C4 alkyl-amido segment, which together influence solubility, membrane permeability, and linker flexibility [2]. While increased molecular weight may modestly reduce passive diffusion, the hydrophilic PEG9 segment enhances aqueous solubility, often a limiting factor in PROTAC formulation, and provides a larger conformational sampling space for ternary complex optimization [2].

molecular weight PEG linker physicochemical properties

C4 Alkyl-Amido Segment Provides Tunable Hydrophobicity Versus C8 and C12 Analogs

The C4 (butyl) alkyl-amido segment in Azide-PEG9-amido-C4-Boc (MW 666.8 Da) represents a shorter hydrophobic spacer compared to the C8 (octyl) variant (MW 722.9 Da) and the C12 (dodecyl) variant (MW 779.0 Da) . In PROTAC design, increasing alkyl chain length introduces progressive hydrophobicity that can enhance membrane permeability but also promotes aggregation and reduces aqueous solubility [1]. The C4 spacer occupies an intermediate position in this continuum, offering a modest hydrophobic segment to modulate linker geometry without incurring the full aggregation risk or synthetic complexity of longer alkyl chains [1].

hydrophobicity alkyl spacer PROTAC linker

High Purity (≥98%) Ensures Reproducible Conjugation Efficiency

Azide-PEG9-amido-C4-Boc is commercially available with a purity of ≥98% . High linker purity is critical for click chemistry applications, as trace impurities containing reactive azide or amine groups can lead to undesired side reactions, reduced conjugation yields, and inconsistent PROTAC assembly . Lower-purity alternatives (e.g., 95% purity) may introduce stoichiometric uncertainty and require additional purification steps, increasing both time and cost per conjugation .

purity quality control click chemistry

Defined Storage Stability: 3 Years at -20°C as Powder

Azide-PEG9-amido-C4-Boc is stable for 3 years when stored as a powder at -20°C, and for 1 year at -80°C in solvent . This defined long-term stability profile enables batch procurement and reduces the frequency of re-synthesis or re-qualification, a practical advantage over less stable linker analogs that may require more frequent ordering or degrade during extended research campaigns [1].

stability storage shelf life

Azide-PEG9-amido-C4-Boc: Optimal Application Scenarios Based on Quantitative Differentiation


PROTACs Requiring Extended Inter-Ligand Distances (>3 nm)

The nine-unit PEG spacer in Azide-PEG9-amido-C4-Boc provides sufficient length to bridge the distance between E3 ligase binding pockets (e.g., VHL or CRBN) and target protein binding grooves that exceed the reach of shorter PEG4–PEG8 linkers. This scenario is supported by class-level evidence that longer PEG chains can be essential for achieving productive ubiquitination when the two ligand-binding sites are separated by >3 nm [1]. For such targets, substituting with Azide-PEG5-Boc (5 units) or Azide-PEG4-Boc (4 units) would result in insufficient reach and suboptimal degradation efficiency [1].

Modulation of Hydrophobicity in PROTAC Linker Optimization

The C4 alkyl-amido segment provides a modest hydrophobic element (MW 666.8 Da) that can fine-tune linker geometry and membrane permeability without the aggregation risk associated with longer C8 (MW 722.9 Da) or C12 (MW 779.0 Da) alkyl spacers . This intermediate hydrophobicity is advantageous for PROTACs targeting cytosolic proteins where excessive hydrophobicity might promote aggregation or reduce aqueous solubility, yet some hydrophobic character is desired to enhance cellular uptake [2].

High-Fidelity Click Chemistry Conjugation in Modular PROTAC Assembly

The terminal azide group enables copper-catalyzed (CuAAC) or strain-promoted (SPAAC) click chemistry with alkyne-bearing E3 ligase ligands or target-binding warheads. The ≥98% purity of Azide-PEG9-amido-C4-Boc ensures high conjugation efficiency and minimizes side reactions that could compromise PROTAC yield and purity . This high purity is particularly critical in library synthesis where reproducible conjugation across hundreds of PROTAC variants is required .

Long-Term PROTAC Optimization Campaigns Requiring Stable Linker Supply

The defined 3-year stability at -20°C as powder enables procurement of a single batch sufficient for extended optimization studies, reducing the need for re-synthesis and re-qualification. This is especially valuable in academic or industrial settings where PROTAC optimization may span 12–24 months and linker degradation could introduce confounding variability .

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